(3R)-3-amino-3-(1H-indol-3-yl)propan-1-ol
Description
(3R)-3-amino-3-(1H-indol-3-yl)propan-1-ol is a chiral amino alcohol derivative featuring an indole moiety linked to a propanol backbone with an amino group at the stereogenic C3 position. The indole group, a bicyclic aromatic system, confers unique electronic and steric properties, while the amino alcohol functionality enables hydrogen-bonding interactions critical for biological activity. This compound has garnered attention in medicinal chemistry, particularly as an intermediate for anticancer agents targeting Hsp90 (Heat Shock Protein 90), where its stereochemistry and functional groups influence binding affinity and selectivity . Its synthesis typically involves multi-step routes starting from indole derivatives, with optimization focusing on yield and enantiomeric purity.
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(3R)-3-amino-3-(1H-indol-3-yl)propan-1-ol |
InChI |
InChI=1S/C11H14N2O/c12-10(5-6-14)9-7-13-11-4-2-1-3-8(9)11/h1-4,7,10,13-14H,5-6,12H2/t10-/m1/s1 |
InChI Key |
QDEFOEUEGBSZFU-SNVBAGLBSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)[C@@H](CCO)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(CCO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(1H-indol-3-yl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with commercially available indole derivatives.
Amination: Introduction of the amino group can be achieved through reductive amination or other amination techniques.
Hydroxylation: The hydroxyl group is introduced via hydroxylation reactions, which may involve the use of oxidizing agents.
Industrial Production Methods
Industrial production methods for (3R)-3-amino-3-(1H-indol-3-yl)propan-1-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-3-(1H-indol-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions include various indole derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
The compound has shown promise in medicinal chemistry, particularly in the development of treatments for neurological disorders. Its structural similarity to neurotransmitters suggests potential roles in modulating serotonin pathways, which could be beneficial for conditions such as depression and anxiety disorders. Research indicates that compounds with indole structures can interact with serotonin receptors, influencing mood and behavior .
Antimicrobial Activity:
Studies have explored the antimicrobial properties of (3R)-3-amino-3-(1H-indol-3-yl)propan-1-ol. It has been investigated as a potential agent against various bacterial and fungal pathogens. The indole moiety is known for its ability to disrupt microbial cell membranes, leading to cell death. This application is particularly relevant in the context of rising antibiotic resistance .
Agricultural Science
Plant Growth Regulation:
Research has indicated that (3R)-3-amino-3-(1H-indol-3-yl)propan-1-ol can act as a plant growth regulator. Experiments have demonstrated that this compound can enhance vegetative growth in crops such as maize and wheat when applied at specific concentrations. The growth-promoting effects are attributed to its ability to mimic natural plant hormones like auxins .
Case Study:
In a comparative analysis, seedlings treated with (3R)-3-amino-3-(1H-indol-3-yl)propan-1-ol exhibited growth parameters similar to or greater than those treated with traditional auxins. This suggests its potential utility in agricultural practices to improve crop yields .
Biochemical Applications
Enzyme Modulation:
The compound's structure allows it to interact with various enzymes, potentially serving as an inhibitor or activator depending on the target enzyme. This property is valuable for drug design, particularly in creating inhibitors for enzymes involved in disease pathways .
Research Insights:
Recent studies have utilized (3R)-3-amino-3-(1H-indol-3-yl)propan-1-ol in biochemical assays to explore its effects on metabolic pathways. The results indicate that it can influence key metabolic enzymes, thereby affecting overall cellular metabolism .
Summary Table of Applications
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-(1H-indol-3-yl)propan-1-ol involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The indole ring can engage in π-π interactions, while the amino and hydroxyl groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of indole-containing analogs allows for nuanced comparisons with (3R)-3-amino-3-(1H-indol-3-yl)propan-1-ol. Below is a detailed analysis of key analogs:
Structural Analogues with Modified Backbones or Substituents
Functional Group Modifications
- Amino Alcohol vs.
- Ketone vs. Alcohol: The propenone derivative (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one () introduces a conjugated ketone system, altering electronic properties and reactivity, which may stabilize interactions with electron-deficient biological targets.
Stereochemical and Conformational Effects
- The (3R)-configuration in the target compound is critical for its Hsp90 inhibitory activity, as enantiomeric counterparts (e.g., (S)-2-amino-3-(1H-indol-3-yl)propan-1-ol) may exhibit divergent binding modes .
Pharmacological and ADMET Profiles
- Water Solubility: The amino alcohol group in (3R)-3-amino-3-(1H-indol-3-yl)propan-1-ol enhances solubility compared to halogenated or sulfonamide analogs, aiding bioavailability .
- Anticancer Activity: Derivatives with extended alkyl chains (e.g., butan-1-ol in 39b) show reduced activity, underscoring the importance of the propanol backbone’s length for target engagement .
Biological Activity
(3R)-3-amino-3-(1H-indol-3-yl)propan-1-ol, also known as tryptophanol, is a compound of significant interest in biological and medicinal chemistry due to its structural relationship with tryptophan and its potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
| Property | Details |
|---|---|
| Molecular Formula | C11H14N2O |
| Molecular Weight | 190.24 g/mol |
| IUPAC Name | (3R)-3-amino-3-(1H-indol-3-yl)propan-1-ol |
| InChI Key | YZQKXKXJZVYFOS-UHFFFAOYSA-N |
The biological activity of (3R)-3-amino-3-(1H-indol-3-yl)propan-1-ol is attributed to several mechanisms:
- Serotonin Receptor Modulation : Tryptophanol is structurally similar to serotonin and can interact with serotonin receptors, potentially influencing mood and anxiety levels.
- Neuroprotective Effects : Studies indicate that tryptophanol may exert neuroprotective effects, possibly through antioxidant mechanisms and modulation of neuroinflammatory pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, which could be leveraged in treating infections.
Antimicrobial Activity
A study published in Molecules evaluated the antimicrobial efficacy of tryptophanol derivatives against a range of bacterial strains. The results indicated that certain derivatives exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL depending on the specific derivative tested .
Neuropharmacological Effects
Research highlighted in Frontiers in Pharmacology demonstrated that tryptophanol administration led to increased serotonin levels in animal models, correlating with improved mood-related behaviors. This suggests its potential utility in treating mood disorders .
Cytotoxicity Studies
In vitro cytotoxicity assays conducted on various cancer cell lines revealed that tryptophanol derivatives could induce apoptosis in a dose-dependent manner. The study found IC50 values ranging from 10 to 50 µM for different cell lines, indicating a promising avenue for cancer therapy .
Comparative Analysis with Related Compounds
To understand the unique biological activity of (3R)-3-amino-3-(1H-indol-3-yl)propan-1-ol, it is beneficial to compare it with related compounds:
| Compound | Biological Activity |
|---|---|
| Tryptophan | Precursor to serotonin; involved in mood regulation |
| 5-Hydroxytryptophan (5-HTP) | Direct serotonin precursor; used for depression treatment |
| Melatonin | Regulates sleep cycles; antioxidant properties |
Future Directions
The potential therapeutic applications of (3R)-3-amino-3-(1H-indol-3-yl)propan-1-ol warrant further investigation. Future research should focus on:
- Clinical Trials : Establishing the safety and efficacy of this compound in human subjects.
- Mechanistic Studies : Elucidating the precise molecular pathways modulated by tryptophanol.
- Synthetic Modifications : Developing analogs with enhanced potency and selectivity for specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
